molecular formula C8H6N4O2 B1316674 1-(3-Nitrophenyl)-1H-1,2,4-triazole CAS No. 25688-23-7

1-(3-Nitrophenyl)-1H-1,2,4-triazole

Cat. No. B1316674
CAS RN: 25688-23-7
M. Wt: 190.16 g/mol
InChI Key: HYTFMMVEHXWFEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to “1-(3-Nitrophenyl)-1H-1,2,4-triazole” involves several methods. For instance, new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides .


Molecular Structure Analysis

The molecular structure of compounds closely related to “1-(3-Nitrophenyl)-1H-1,2,4-triazole” has been elucidated through techniques like X-ray diffraction . These structures often form infinite chains in the crystal due to these interactions.


Chemical Reactions Analysis

Chemical reactions involving “1-(3-Nitrophenyl)-1H-1,2,4-triazole” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes.


Physical And Chemical Properties Analysis

The physical properties of “1-(3-Nitrophenyl)-1H-1,2,4-triazole” and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties of “1-(3-Nitrophenyl)-1H-1,2,4-triazole” derivatives are significantly influenced by the nitro group and its position on the phenyl ring.

Scientific Research Applications

Synthesis and Characterization

Multicomponent Reactions for Heterocyclic Compounds : Research has shown the synthesis of 1,2,3-triazole derivatives through metal-free multi-component reactions, indicating the potential of these compounds in creating heterocyclic aromatic structures with possible antibacterial and antifungal applications (V. Vo, 2020).

Hybrid Compound Synthesis : Studies on ferrocene-1H-1,2,3-triazole hybrids have demonstrated their synthesis and characterization, highlighting their low toxicity and neuroprotective effects, showcasing the therapeutic potential of triazole derivatives (Ashanul Haque et al., 2017).

Material Properties and Applications

Thermal Stability and Energetic Materials : Investigations into the thermal stability of nitro-rich 1,2,4-triazoles have provided insights into their decomposition mechanisms, indicating their use in propellants and explosives for rocket fuels, reflecting the impact of chemical substituents on material performance (K. S. Rao et al., 2016).

Antimicrobial Activity of Metal Complexes : A study on metal complexes with polydentate 1,2,4-triazole ligands has shown significant antimicrobial properties, suggesting the potential application of these complexes as antimicrobial agents (Sarab Mahdi Al-Alzawi et al., 2023).

Chemical Synthesis and Biological Activity

Synthesis of Triazolobenzodiazepines : The synthesis of new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines has been explored, indicating their significance in developing heterocyclic compounds with potential biological activities (L. Kosychova et al., 2015).

Antioxidant and Urease Inhibition : Research into 1,2,4-triazole and 1,3,4-thiadiazole derivatives has uncovered their antioxidant activities and potent urease inhibitory effects, suggesting the therapeutic potential of these compounds (I. Khan et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “®-1-(3-nitrophenyl)ethanol”, suggests that it may intensify fire and cause an allergic skin reaction. It also causes serious eye damage .

properties

IUPAC Name

1-(3-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTFMMVEHXWFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565956
Record name 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-1H-1,2,4-triazole

CAS RN

25688-23-7
Record name 1-(3-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-nitrophenylhydrazine hydrochloride (8.77 g) and 1,3,5-triazine (2.50 g) in ethanol (40 ml) was stirred under reflux for 4 hours. Then the mixture was poured into aqueous sodium bicarbonate and extracted with ethyl acetate twice. The combined organic phase was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel column (hexane-ethyl acetate, 3:7) to give 1-(3-nitrophenyl)-1H-1,2,4-triazole (2.89 g) as a solid.
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Wu, H Wang, W Zhou, B Zeng, W Mo, K Zhu… - Bioorganic & Medicinal …, 2018 - Elsevier
Recent studies revealed that MALT1 is a promising therapeutic target for the treatment of ABC-DLBCL. Among several reported MALT1 inhibitors, MI-2 as an irreversible inhibitor …
Number of citations: 13 www.sciencedirect.com
BC Mataghare, PR Bhagat - New Journal of Chemistry, 2023 - pubs.rsc.org
Pyridinium based ionic liquid functionalized porphyrin (PBILFPc) photocatalyst was successfully synthesized and characterized using various instrumentation techniques such as 1H …
Number of citations: 0 pubs.rsc.org

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